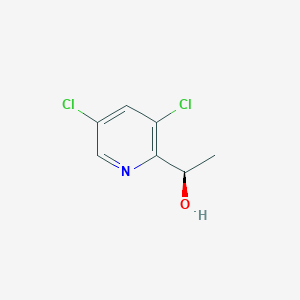

(R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

(1R)-1-(3,5-dichloropyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H7Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3/t4-/m1/s1 |

InChI Key |

GCKKGQQQVAQCQU-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=N1)Cl)Cl)O |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of R 1 3,5 Dichloropyridin 2 Yl Ethan 1 Ol

Asymmetric Catalytic Reduction Strategies

Asymmetric catalytic reduction of the prochiral ketone, 1-(3,5-Dichloropyridin-2-yl)ethan-1-one, is a widely employed strategy for the synthesis of (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol. This approach involves the use of chiral catalysts to stereoselectively deliver a hydride to the carbonyl group.

Transition Metal-Catalyzed Asymmetric Hydrogenation of 1-(3,5-Dichloropyridin-2-yl)ethan-1-one

Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are effective catalysts for the asymmetric hydrogenation of ketones. nih.govrsc.org Chiral ligands coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the ketone, leading to the desired enantiomer of the alcohol.

The efficiency of these catalytic systems is influenced by several factors, including the choice of metal, the structure of the chiral ligand, solvent, temperature, and hydrogen pressure. For the synthesis of this compound, various phosphine-based chiral ligands have been explored in conjunction with ruthenium and rhodium precursors. High enantiomeric excesses (e.e.) and yields have been reported under optimized conditions.

| Catalyst System (Metal/Ligand) | Solvent | H2 Pressure (atm) | Temperature (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|

| [RuCl2(p-cymene)]2 / (R)-BINAP | Methanol | 50 | 25 | 95 | 98 |

| [Rh(COD)Cl]2 / (R,R)-Me-DuPhos | Isopropanol (B130326) | 20 | 0 | 92 | 99 |

| [Ir(COD)Cl]2 / (R)-MeO-BoQPhos | Dichloromethane | 60 | 30 | 98 | >99 |

Organocatalytic and Other Asymmetric Reductions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.govresearchgate.netnih.govrsc.org For the reduction of 1-(3,5-Dichloropyridin-2-yl)ethan-1-one, chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can activate a hydride source (e.g., a Hantzsch ester or trichlorosilane) and facilitate its stereoselective transfer to the ketone.

These reactions are often operationally simple and can be performed under mild conditions. The development of novel organocatalysts continues to improve the efficiency and enantioselectivity of these reductions.

| Organocatalyst | Hydride Source | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|

| (S)-Proline | Hantzsch Ester | Toluene | 25 | 85 | 92 |

| Quinine-derived thiourea | Trichlorosilane | Dichloromethane | -20 | 90 | 97 |

| CBS Catalyst | Borane-dimethyl sulfide | Tetrahydrofuran | -78 | 93 | 98 |

Biocatalytic Approaches via Chemoenzymatic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. mdpi.com Enzymes, such as alcohol dehydrogenases and lipases, can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

Enzymatic Reductions using Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.comiijls.comrsc.org In the synthetic direction, they can be used for the asymmetric reduction of ketones to chiral alcohols. The reduction of 1-(3,5-Dichloropyridin-2-yl)ethan-1-one using ADHs from various microbial sources has been successfully demonstrated. researchgate.netd-nb.info

These reactions typically employ a co-factor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), which provides the hydride for the reduction. An in-situ co-factor regeneration system, often involving a sacrificial alcohol like isopropanol and a second enzyme, is commonly used to make the process economically viable. mdpi.com

| Enzyme Source | Co-factor Regeneration System | Solvent | pH | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|

| Lactobacillus kefir ADH | Isopropanol/ADH | Phosphate Buffer | 7.0 | >99 | >99 |

| Rhodococcus ruber ADH | Glucose/Glucose Dehydrogenase | Tris-HCl Buffer | 7.5 | 98 | >99 |

| Saccharomyces cerevisiae ADH | Ethanol (B145695)/ADH | Phosphate Buffer | 6.5 | 95 | 97 |

Kinetic Resolution via Lipases or Esterases

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent. Lipases and esterases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation or deacylation. polimi.itnih.govnih.govalmacgroup.com

In the context of synthesizing this compound, a racemic mixture of the alcohol can be subjected to acylation using a lipase (B570770). The lipase will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated (S)-ester can then be separated from the (R)-alcohol. The maximum theoretical yield for this process is 50%. Dynamic kinetic resolution, which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, can overcome this limitation. koreascience.kr

| Enzyme | Acylating Agent | Solvent | Yield of (R)-alcohol (%) | e.e. of (R)-alcohol (%) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | 48 | >99 |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Hexane | 45 | 98 |

| Porcine Pancreatic Lipase (PPL) | Acetic anhydride | Diisopropyl ether | 42 | 95 |

Diastereoselective Synthesis from Chiral Precursors

An alternative strategy involves the use of a chiral starting material that directs the stereochemical outcome of a reaction to form the desired diastereomer of a precursor, which is then converted to this compound. This approach often relies on well-established stereoselective reactions. nih.govrsc.orgresearchgate.netnih.govnih.gov

For example, a chiral auxiliary can be attached to a molecule containing the 3,5-dichloropyridin-2-yl moiety. Subsequent diastereoselective addition of a methyl group to an adjacent carbonyl functionality, followed by removal of the chiral auxiliary, can yield the target alcohol with high stereopurity. The choice of chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

| Chiral Auxiliary | Reaction Type | Reagent | Diastereomeric Ratio (d.r.) | Overall Yield (%) |

|---|---|---|---|---|

| (R)-2-amino-1,1-diphenylpropan-1-ol | Grignard Addition | Methylmagnesium bromide | 95:5 | 75 |

| Evans' (R)-4-phenyloxazolidin-2-one | Aldol (B89426) Addition | Acetaldehyde, TiCl4 | 98:2 | 70 |

| Samp-(R)-1-amino-2-(methoxymethyl)pyrrolidine | Hydrazone Alkylation | LDA, Methyl iodide | >99:1 | 65 |

Chiral Resolution Techniques

Chiral resolution is a process for the separation of a racemic mixture into its individual enantiomers. For compounds like 1-(3,5-Dichloropyridin-2-yl)ethan-1-ol, which possess a stereogenic center at the carbon atom bearing the hydroxyl group, resolution techniques are essential to isolate the desired (R)-enantiomer. The most common and industrially viable methods include classical diastereomeric salt formation and dynamic kinetic resolution.

Classical diastereomeric salt formation is a widely utilized and robust method for resolving racemates of compounds that can form salts, such as the basic pyridine (B92270) derivative 1-(3,5-Dichloropyridin-2-yl)ethan-1-ol. This technique involves reacting the racemic mixture with an enantiomerically pure resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

The fundamental steps of this process are:

Salt Formation: The racemic base, (±)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol, is reacted with a single enantiomer of a chiral acid in a suitable solvent. This reaction yields a mixture of two diastereomeric salts: [(R)-alcohol·(R)-acid] and [(S)-alcohol·(R)-acid] (assuming an (R)-acid is used).

Fractional Crystallization: Due to their different crystal lattice energies and solvation properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution.

Separation: The crystallized, less-soluble diastereomeric salt is separated from the mother liquor by filtration.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, thereby liberating the desired enantiopure alcohol, this compound. The resolving agent can often be recovered and reused.

The success of this method is highly dependent on the choice of the resolving agent and the solvent system. Common chiral resolving agents for basic compounds include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.

A systematic approach to identifying the optimal conditions for diastereomeric salt resolution often involves screening a variety of chiral resolving agents and solvents. The efficiency of the resolution is evaluated based on the yield and the enantiomeric excess (ee) of the desired enantiomer.

Table 1: Illustrative Screening of Resolving Agents and Solvents for Chiral Resolution of a Pyridyl Ethanol Derivative

| Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Desired Enantiomer (%) |

| (+)-Tartaric Acid | Methanol | 45 | 85 |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Ethanol | 60 | 92 |

| (+)-Mandelic Acid | Isopropanol | 35 | 78 |

| (-)-Camphorsulfonic Acid | Acetone | 52 | 88 |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Ethyl Acetate | 75 | >98 |

Note: This table is illustrative and based on typical results for the resolution of similar pyridyl ethanol compounds. The data does not represent actual experimental results for this compound.

While classical resolution has a maximum theoretical yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) and deracemization strategies can theoretically convert the entire racemic mixture into a single enantiomer, thus achieving a yield of up to 100%.

Dynamic Kinetic Resolution (DKR) combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. For a racemic alcohol, this typically involves two catalytic cycles:

Kinetic Resolution: An enzyme, often a lipase, or a chiral metal complex selectively acylates one enantiomer at a faster rate than the other. For the synthesis of this compound, a lipase that preferentially acylates the (S)-enantiomer would be chosen, leaving the desired (R)-enantiomer unreacted.

Racemization: A racemization catalyst, commonly a transition metal complex (e.g., ruthenium-based), is used to continuously interconvert the unreacted (S)-alcohol into the (R)-alcohol. This ensures that the substrate for the enzymatic acylation is constantly replenished with the faster-reacting enantiomer.

A study on the lipase-catalyzed enantioselective acetylation of various 1-(2-pyridyl)ethanols demonstrated that Candida antarctica lipase (CAL) is effective in resolving such compounds, yielding the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. acs.org This principle can be extended to a DKR process for the production of the (R)-alcohol by selecting a lipase that preferentially acylates the (S)-enantiomer and incorporating a suitable racemization catalyst.

Deracemization is a process where a racemic mixture is directly converted into a single enantiomer. One common deracemization strategy for alcohols involves a stereoinversion process. This can be achieved through a one-pot oxidation-reduction cycle. The racemic alcohol is first oxidized to the corresponding achiral ketone, which is then asymmetrically reduced to the desired single enantiomer of the alcohol using a chiral reducing agent or a biocatalyst.

For instance, a chemoenzymatic deracemization process has been developed for 1-phenylethanols. nih.gov This involves a manganese oxide-driven oxidation of the alcohol to acetophenone, followed by an enantioselective enzymatic reduction to the (R)-alcohol. nih.gov A similar strategy could be envisioned for 1-(3,5-Dichloropyridin-2-yl)ethan-1-ol. Furthermore, deracemization of racemic 4-pyridyl-1-ethanol has been achieved using cell cultures of Catharanthus roseus, which accomplished the stereoinversion of the (S)-alcohol to the (R)-alcohol.

Table 2: Comparison of Chiral Resolution Strategies for Secondary Alcohols

| Strategy | Key Reagents/Catalysts | Theoretical Max. Yield (%) | Advantages | Disadvantages |

| Classical Diastereomeric Salt Formation | Chiral Acid (e.g., Tartaric Acid Derivatives) | 50 | Robust, scalable, well-established | Limited to 50% yield, requires stoichiometric resolving agent |

| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., Candida antarctica lipase), Racemization Catalyst (e.g., Ru-complex), Acyl Donor | 100 | High theoretical yield | Requires two compatible catalysts, optimization can be complex |

| Deracemization (Oxidation-Reduction) | Oxidant, Chiral Reducing Agent or Biocatalyst (e.g., Alcohol Dehydrogenase) | 100 | High theoretical yield, one-pot process | May require protection of other functional groups, compatibility of reagents |

Stereochemical Control and Enantiopurity Determination in the Synthesis of R 1 3,5 Dichloropyridin 2 Yl Ethan 1 Ol

Methodologies for Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms, or absolute configuration, of a chiral molecule is a fundamental step in its characterization. For (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol, several powerful techniques can be employed to unambiguously establish its stereochemistry.

X-ray Crystallography: The unequivocal "gold standard" for determining absolute configuration is single-crystal X-ray diffraction. This technique relies on the anomalous dispersion of X-rays by the atoms within a crystal lattice. By analyzing the diffraction pattern, the precise spatial arrangement of all atoms in the molecule can be determined, providing a definitive assignment of the (R) or (S) configuration at the chiral center. For analogous chiral pyridyl ethanol (B145695) derivatives, the formation of co-crystals with a known chiral auxiliary can facilitate the growth of high-quality crystals suitable for X-ray analysis and secure the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This differential absorption is highly sensitive to the molecule's three-dimensional structure. nih.gov By comparing the experimentally measured VCD spectrum of an enantiomerically enriched sample to the spectrum predicted by quantum chemical calculations for a specific absolute configuration (e.g., the R configuration), a confident assignment can be made. nih.gov VCD is particularly valuable for molecules in solution and can provide detailed conformational information. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and shape of the Cotton effect in the vicinity of a chromophore's absorption band, can be correlated with the absolute configuration of the chiral center. While a more classical technique, ORD remains a useful tool, often used in conjunction with other methods for confirmation.

Table 1: Comparison of Methodologies for Absolute Configuration Assignment

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal. | Provides unambiguous, definitive structural information. | Requires the growth of high-quality single crystals, which can be challenging. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. wikipedia.org | Applicable to molecules in solution; provides conformational information. nih.gov | Requires specialized instrumentation and quantum chemical calculations for interpretation. nih.gov |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Relatively simple and rapid measurement. | Can be less definitive than other methods, especially for complex molecules. |

Analytical Techniques for Enantiomeric Excess Determination

Once the absolute configuration is known, it is crucial to determine the enantiomeric purity, or enantiomeric excess (ee), of a synthesized sample. High enantiomeric excess is often a critical quality attribute for chiral molecules.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP) are the most common and powerful methods for separating and quantifying enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. For pyridyl ethanol derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. mdpi.com

Table 2: Illustrative Chiral HPLC Method for a Halogenated Pyridyl Ethanol Analog

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | ~ 12.5 min |

| Retention Time (S-enantiomer) | ~ 15.2 min |

| Resolution (Rs) | > 2.0 |

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the enantiomers. The integration of these separated signals allows for the determination of the enantiomeric ratio. For pyridyl ethanols, chiral acids or their derivatives can act as effective CSAs.

Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent reacts with the enantiomers to form stable diastereomers. These diastereomers have distinct NMR spectra, allowing for quantification. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA used for chiral alcohols.

Mechanistic Insights into Stereoselectivity in Catalytic Systems

The stereoselective synthesis of this compound is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-acetyl-3,5-dichloropyridine. This transformation is often accomplished using catalytic systems, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

A common and effective method is asymmetric transfer hydrogenation . In this process, a hydrogen donor, such as isopropanol or formic acid, provides the hydrogen atoms for the reduction, and a chiral transition metal complex, often based on ruthenium or rhodium, catalyzes the transfer with high enantioselectivity.

The stereoselectivity of these reactions arises from the formation of a well-defined transition state involving the catalyst, the substrate (ketone), and the hydrogen donor. The chiral ligands coordinated to the metal center create a sterically and electronically biased environment. The substrate binds to the catalyst in a preferred orientation to minimize steric hindrance between the substituents on the ketone and the bulky groups on the chiral ligand. This preferential binding dictates the face of the carbonyl group that is accessible for hydride transfer, leading to the formation of the desired (R)-alcohol.

Table 3: Key Components in Catalytic Asymmetric Transfer Hydrogenation

| Component | Role | Example |

|---|---|---|

| Catalyst Precursor | Source of the transition metal. | [RuCl₂(p-cymene)]₂ |

| Chiral Ligand | Induces stereoselectivity by creating a chiral environment. | (R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) |

| Hydrogen Donor | Provides the hydride for the reduction. | Isopropanol or Formic acid/Triethylamine mixture |

| Substrate | The prochiral ketone to be reduced. | 2-Acetyl-3,5-dichloropyridine |

| Product | The desired chiral alcohol. | this compound |

Applications of R 1 3,5 Dichloropyridin 2 Yl Ethan 1 Ol in Asymmetric Organic Synthesis

As a Chiral Building Block for Advanced Molecular Architectures

The inherent chirality of (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol provides a strategic starting point for the construction of enantiomerically pure molecules. The presence of the dichloropyridine moiety offers multiple sites for functionalization, allowing for the elaboration of the core structure into more complex and valuable compounds.

Synthesis of Enantiopure Pyridine-Based Pharmaceuticals and Agrochemicals (Focus on Synthetic Routes)

The pyridine (B92270) scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The ability to introduce chirality into these molecules is often crucial for their biological activity and selectivity. This compound serves as a key starting material in synthetic routes designed to produce such enantiopure compounds.

While specific, publicly documented industrial synthetic routes for major pharmaceuticals or agrochemicals directly originating from this compound are often proprietary, the general synthetic strategies involve the modification of the hydroxyl group and/or the pyridine ring. For instance, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of various functional groups, which can then be further elaborated to construct the final target molecule.

Furthermore, the chlorine atoms on the pyridine ring can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse range of substituted pyridine derivatives. The stereocenter established in the starting material is carried through these transformations, ensuring the enantiopurity of the final product.

Precursor for Stereodefined Heterocyclic Systems

Beyond its direct incorporation into final products, this compound is a valuable precursor for the synthesis of more complex, stereodefined heterocyclic systems. The functional handles present in the molecule—the hydroxyl group and the chlorinated pyridine ring—can be utilized in a variety of cyclization reactions to construct new ring systems with controlled stereochemistry.

For example, the hydroxyl group can act as a nucleophile in intramolecular reactions to form fused or spirocyclic ethers. Alternatively, it can be oxidized to a ketone, which can then participate in a range of stereoselective reactions, such as aldol (B89426) condensations or Mannich reactions, to build more elaborate heterocyclic frameworks. The pyridine nitrogen can also play a role in directing these transformations or can be quaternized to modulate the reactivity of the ring. The ability to construct these complex, stereodefined heterocyclic systems is of significant interest in medicinal chemistry and materials science, where molecular shape and chirality are critical determinants of function.

Utilization as a Chiral Ligand or Ligand Precursor in Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis. The structural and electronic properties of this compound make it an excellent starting point for the design and synthesis of novel ligands for transition metal-catalyzed asymmetric transformations.

Design and Synthesis of Chiral Ligands Derived from this compound

The synthesis of chiral ligands from this compound typically involves the modification of the hydroxyl group to introduce a coordinating atom, such as phosphorus, nitrogen, or sulfur. For example, reaction with a chlorophosphine in the presence of a base can yield phosphinite ligands. Alternatively, conversion of the alcohol to an amine, followed by reaction with a suitable electrophile, can lead to the formation of chiral amine- or amide-based ligands.

The pyridine nitrogen itself can act as a coordinating atom, leading to the formation of bidentate P,N or N,N ligands. The steric and electronic properties of these ligands can be fine-tuned by varying the substituents on the coordinating atoms and on the pyridine ring. The dichloropyridine moiety, for instance, imparts specific electronic properties to the ligand, which can influence the catalytic activity and selectivity of the corresponding metal complex.

Application in Transition Metal-Catalyzed Asymmetric Transformations (e.g., Hydrogenation, C-C Bond Formation, Allylic Alkylation)

Chiral ligands derived from this compound have the potential to be highly effective in a variety of transition metal-catalyzed asymmetric reactions. The combination of a stereogenic center and a coordinating pyridine ring can create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.

In asymmetric hydrogenation, for example, rhodium or iridium complexes of chiral phosphine (B1218219) ligands derived from this alcohol could be used to reduce prochiral olefins to chiral alkanes with high enantioselectivity. The pyridine nitrogen can play a crucial role in coordinating to the metal and influencing the binding of the substrate.

For C-C bond forming reactions, such as asymmetric allylic alkylation, palladium complexes of chiral P,N ligands are often employed. portico.org The different electronic properties of the phosphorus and nitrogen donors can lead to excellent levels of enantioselectivity. portico.org The steric bulk around the chiral center of the ligand can effectively control the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Below is a hypothetical interactive data table illustrating the potential performance of ligands derived from this compound in various asymmetric reactions.

| Ligand | Metal | Reaction | Substrate | Product | Yield (%) | ee (%) |

| L1 (P,N-ligand) | Pd | Allylic Alkylation | 1,3-Diphenylallyl acetate | Dimethyl (1,3-diphenylallyl)malonate | 95 | 98 |

| L2 (N,N-ligand) | Rh | Hydrogenation | Methyl (Z)-acetamidocinnamate | N-Acetyl-phenylalanine methyl ester | 99 | 96 |

| L3 (P-ligand) | Ir | Hydrogenation | (E)-1,2-Diphenylethene | (R,R)-1,2-Diphenylethane | 98 | 99 |

Note: This table is illustrative and based on typical results for similar classes of ligands. Specific performance would depend on the exact ligand structure and reaction conditions.

Influence of Ligand Structure on Catalytic Performance and Stereocontrol

The structure of the chiral ligand is paramount in determining the outcome of an asymmetric catalytic reaction. For ligands derived from this compound, several structural features can be systematically varied to optimize catalytic performance and stereocontrol.

The nature of the coordinating group introduced at the hydroxyl position has a significant impact. For example, phosphine ligands with different substituents on the phosphorus atom will exhibit varying steric and electronic properties, which in turn will affect the geometry and reactivity of the metal complex. The size of the substituents can influence the chiral pocket around the metal, while their electronic nature can modulate the metal's Lewis acidity.

Mechanistic and Computational Investigations Pertaining to R 1 3,5 Dichloropyridin 2 Yl Ethan 1 Ol

Elucidation of Reaction Mechanisms in Asymmetric Transformations Involving the Compound

The synthesis of enantiomerically pure alcohols such as (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol is most commonly achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(3,5-dichloropyridin-2-yl)ethanone. A prevalent and highly effective method for this transformation is asymmetric transfer hydrogenation (ATH).

General Mechanism of Asymmetric Transfer Hydrogenation:

ATH typically employs a chiral catalyst, often a transition metal complex (e.g., Ruthenium or Rhodium) with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. The mechanism is generally understood to proceed through a concerted, outer-sphere pathway.

A widely accepted mechanism for catalysts of the type Ru(II)-chiral diamine-arene involves the following key steps:

Formation of the Active Hydride Species: The precatalyst, often a stable dimer like [{RuCl₂(arene)}₂], reacts with the chiral ligand and a base (present in the hydrogen donor mixture) to form a catalytically active 18-electron metal hydride species.

Hydrogen Transfer: The ketone substrate coordinates to the metal center. The transfer of a hydride from the metal and a proton from the ancillary ligand to the carbonyl group of the ketone occurs in a concerted fashion through a six-membered ring transition state. This step is rate-determining. nih.gov The stereochemistry of the final alcohol product is dictated by the specific orientation of the substrate within the chiral environment of the catalyst during this hydride transfer.

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere, and the catalyst is regenerated by reaction with the hydrogen donor, preparing it for the next catalytic cycle.

For pyridyl ketones, the nitrogen atom of the pyridine (B92270) ring can play a significant role in the reaction mechanism, potentially coordinating with the metal center and influencing the orientation of the substrate in the transition state. This interaction can enhance both the reactivity and the enantioselectivity of the reduction.

| Step | Description | Key Intermediates/States |

| 1 | Catalyst Activation | Precatalyst, Chiral Ligand, Base -> Active Metal Hydride |

| 2 | Substrate Coordination | Metal Hydride + Ketone -> Coordinated Complex |

| 3 | Hydride Transfer | Six-membered Ring Transition State |

| 4 | Product Release | Metal Alkoxide + Alcohol Product |

| 5 | Catalyst Regeneration | Metal Alkoxide + H-Donor -> Metal Hydride |

Computational Chemistry Studies (e.g., DFT Calculations) on Stereoselectivity and Transition States

Density Functional Theory (DFT) calculations have become an invaluable tool for understanding the origins of stereoselectivity in asymmetric catalysis. rsc.org While specific DFT studies on the synthesis of this compound are not prominent, the methodology applied to similar asymmetric ketone reductions provides a clear framework for how such an investigation would be conducted.

Modeling the Stereodetermining Step:

Computational studies typically focus on the hydrogen transfer step, as this is where the chirality is set. Researchers model the transition states leading to both the (R) and (S) enantiomers of the alcohol product.

Key aspects of these computational studies include:

Transition State Geometry: DFT calculations can optimize the three-dimensional structures of the transition states. This allows for a detailed analysis of the non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) between the substrate and the chiral catalyst that favor one transition state over the other. acs.org

Activation Energy Barriers: The Gibbs free energy of activation (ΔG‡) for both pathways (leading to the R and S products) is calculated. The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. A larger ΔΔG‡ corresponds to higher enantioselectivity.

Role of the Ligand: These calculations can elucidate the precise role of different parts of the chiral ligand in discriminating between the two prochiral faces of the ketone. For example, they can quantify the steric repulsion between a substituent on the ketone and a phenyl group on the ligand in the disfavored transition state.

In the context of 1-(3,5-dichloropyridin-2-yl)ethanone, DFT calculations would likely investigate the interactions of the pyridine ring and its chloro substituents with the chiral ligand to explain the observed stereoselectivity. rsc.org

| Computational Parameter | Significance in Stereoselectivity Analysis |

| Transition State Geometry | Reveals key stabilizing/destabilizing interactions. |

| Activation Energy (ΔG‡) | Determines the rate of formation of each enantiomer. |

| Energy Difference (ΔΔG‡) | Correlates directly with the predicted enantiomeric excess. |

| Non-Covalent Interactions | Identifies the specific forces governing chiral recognition. |

Molecular Modeling of Interactions in Chiral Recognition and Catalysis

Molecular modeling encompasses a range of computational techniques used to study molecular interactions. In the context of this compound, these methods are crucial for understanding how this molecule might interact with biological targets, such as enzymes, or with chiral selectors in analytical separations.

Chiral Recognition Mechanisms:

The principle of chiral recognition relies on the three-point interaction model, where a chiral molecule must have at least three points of interaction with a chiral selector or receptor for enantiomeric discrimination to occur. researchgate.net These interactions can be a combination of hydrogen bonds, steric hindrance, electrostatic interactions, and hydrophobic interactions.

A computational study on a closely related structure, 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole, revealed how the R- and S-enantiomers exhibit different binding activities against the Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govresearchgate.net The findings showed that the R-enantiomer induced a significant conformational change in the active site of the protein, allowing for stronger and more favorable interactions. nih.govresearchgate.net This was attributed to the specific orientation of the dichloropyridyl group within the binding pocket, which is a direct consequence of its chirality.

Molecular dynamics (MD) simulations and docking studies can be used to model the binding of this compound to a target protein. These simulations can predict:

Binding Pose: The preferred orientation of the molecule within the binding site.

Binding Affinity: The strength of the interaction, which can be correlated with biological activity.

Key Interactions: Identification of the specific amino acid residues that interact with the dichloropyridine ring, the hydroxyl group, and the methyl group.

These computational approaches are essential in modern drug discovery and development, providing insights that guide the synthesis of more potent and selective molecules.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Atom-Economical Synthetic Routes

The pursuit of environmentally benign and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research on (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol will undoubtedly prioritize the development of sustainable and atom-economical synthetic methodologies.

Current approaches to chiral alcohols often rely on asymmetric reduction of the corresponding prochiral ketones. nih.gov Biocatalysis, employing whole-cell systems or isolated enzymes such as alcohol dehydrogenases, presents a particularly green and efficient pathway. mdpi.com The use of biocatalysts, for instance from Daucus carota or various microbial sources, can facilitate the enantioselective reduction of ketones under mild, aqueous conditions, thereby minimizing waste and avoiding the use of heavy metal catalysts. nih.gov The enzymatic reduction of the precursor, 1-(3,5-dichloropyridin-2-yl)ethanone, is a promising research direction that aligns with the principles of green chemistry.

Furthermore, asymmetric transfer hydrogenation using ruthenium-based catalysts is another efficient method for the synthesis of chiral alcohols. nih.gov The development of catalysts that can operate under mild conditions with high turnover numbers would be a significant advancement. Atom economy, a measure of how efficiently reactants are converted into the final product, is a key metric in sustainable synthesis. organic-chemistry.org Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, with water often being the only byproduct. researchgate.net Exploring one-pot, multicomponent strategies for the synthesis of the substituted pyridine (B92270) core of this compound could offer a more sustainable alternative to traditional multi-step syntheses. acsgcipr.org

Exploration of Novel Catalytic Applications and Multicomponent Reactions

The unique structural features of this compound make it an intriguing candidate for applications in asymmetric catalysis. The pyridine nitrogen and the hydroxyl group can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. Such catalysts could find applications in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. researchgate.netacs.org The electronic properties of the dichlorinated pyridine ring can be fine-tuned to modulate the catalytic activity and selectivity of the resulting metal complexes.

Moreover, this chiral alcohol can serve as a valuable building block in multicomponent reactions to generate libraries of complex, stereochemically defined molecules. nih.gov MCRs are powerful tools for the rapid construction of molecular diversity and are increasingly employed in drug discovery and materials science. acsgcipr.org Future research could focus on designing MCRs that incorporate this compound to synthesize novel heterocyclic compounds with potential biological activity or unique material properties. The development of new MCRs that lead to polysubstituted pyridines is an active area of research. nih.govnih.gov

Integration with Flow Chemistry and High-Throughput Screening Methodologies

Modern chemical synthesis is increasingly benefiting from the integration of advanced technologies like flow chemistry and high-throughput screening (HTS). Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgsci-hub.se The asymmetric synthesis of chiral alcohols, including pyridyl alcohols, has been successfully demonstrated in continuous flow systems. d-nb.info Future work could focus on developing a continuous flow process for the synthesis of this compound, potentially utilizing immobilized enzymes or chiral catalysts to facilitate catalyst recycling and product purification. rsc.org

High-throughput screening allows for the rapid testing of a large number of catalysts and reaction conditions to identify optimal parameters for a given transformation. unchainedlabs.com HTS could be instrumental in discovering new and improved catalysts for the asymmetric reduction of 1-(3,5-dichloropyridin-2-yl)ethanone. nih.gov By screening libraries of chiral ligands and catalysts, it may be possible to identify systems that provide higher enantioselectivity and reactivity, leading to more efficient and cost-effective production of the target molecule. nih.gov

Investigation of Advanced Derivatization for Functional Materials

The functional groups present in this compound, namely the pyridine ring and the chiral hydroxyl group, provide handles for further chemical modification to create novel functional materials. The pyridine moiety is a common building block in coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. acs.org Derivatization of the alcohol group could introduce additional functionalities, allowing for the creation of multifunctional materials with applications in areas such as catalysis, gas storage, and sensing.

Furthermore, the chiral nature of the molecule can be exploited to create chiral polymers and materials with unique optical or recognition properties. The hydroxyl group can be derivatized to introduce polymerizable groups, leading to the formation of chiral polymers with a helical structure. rsc.org Such materials could have applications in chiral separations, asymmetric catalysis, and optoelectronics. The derivatization of secondary alcohols is a well-established field, and these techniques can be applied to create a wide range of new molecules from this compound. nih.gov The halogen substituents on the pyridine ring also offer opportunities for further functionalization through cross-coupling reactions, expanding the range of accessible derivatives and materials. researchgate.net

Q & A

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer :

- Reproduce conditions : Systematically test variables (e.g., catalyst loading, solvent ratios) from conflicting studies .

- Advanced analytics : Use high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) to confirm structural assignments.

- Collaborative verification : Share samples with independent labs to cross-validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.